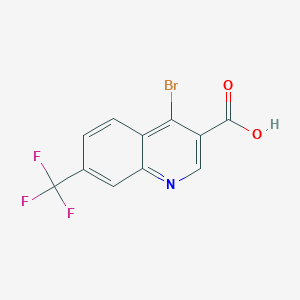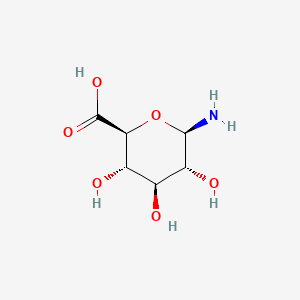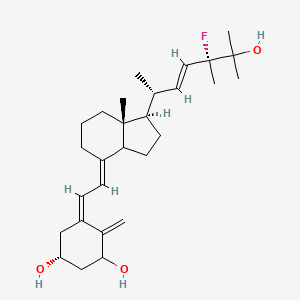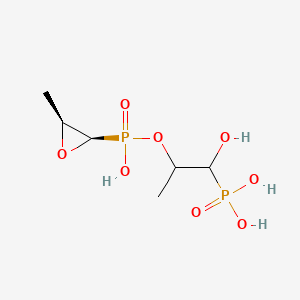
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes and reaction conditions for (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid are not extensively documented in the public domain. it is known that this compound can be synthesized as a byproduct during the production of Fosfomycin . Industrial production methods likely involve the use of specific reagents and controlled conditions to ensure the purity and yield of the desired product.
Analyse Des Réactions Chimiques
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid has several scientific research applications. It is primarily used as an impurity standard in the analysis of Fosfomycin . Additionally, it may be used in studies related to the synthesis and characterization of phosphonic acid derivatives. Its applications extend to fields such as chemistry, biology, medicine, and industry, where it can be used to investigate the properties and behavior of similar compounds .
Mécanisme D'action
The mechanism of action of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is closely related to that of Fosfomycin. Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine residue in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive . This inhibition prevents the formation of the bacterial cell wall, leading to cell death . The molecular targets and pathways involved in the action of this compound are likely similar to those of Fosfomycin.
Comparaison Avec Des Composés Similaires
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is unique due to its specific structure and properties. Similar compounds include other phosphonic acid derivatives such as Fosfomycin itself, (1R,2S)-epoxypropylphosphonic acid, and (2R-cis)-(3-Methyloxiranyl)phosphonic acid . These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and properties.
Propriétés
Formule moléculaire |
C6H14O8P2 |
|---|---|
Poids moléculaire |
276.12 g/mol |
Nom IUPAC |
[1-hydroxy-2-[hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphoryl]oxypropyl]phosphonic acid |
InChI |
InChI=1S/C6H14O8P2/c1-3(5(7)15(8,9)10)14-16(11,12)6-4(2)13-6/h3-7H,1-2H3,(H,11,12)(H2,8,9,10)/t3?,4-,5?,6+/m0/s1 |
Clé InChI |
TXFNACGJJKTUBW-XFMUEVFYSA-N |
SMILES isomérique |
C[C@H]1[C@H](O1)P(=O)(O)OC(C)C(O)P(=O)(O)O |
SMILES canonique |
CC1C(O1)P(=O)(O)OC(C)C(O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)


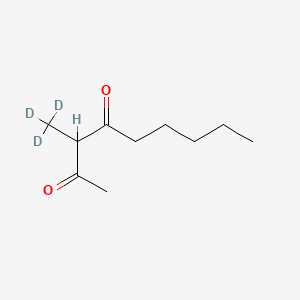

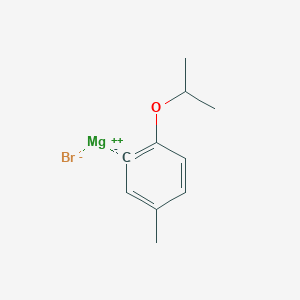


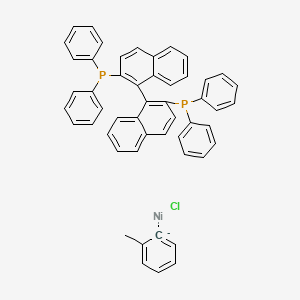

![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
